molecular formula C32H52O2 B197923 Taraxasterol acetate CAS No. 6426-43-3

Taraxasterol acetate

Cat. No. B197923
CAS RN: 6426-43-3
M. Wt: 468.8 g/mol
InChI Key: SFEUTIOWNUGQMZ-ZHLOSDGBSA-N
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Description

Taraxasterol acetate is a triterpenoid and a metabolite . It is a pentacyclic triterpene that has been found in P. sagittalis and has diverse biological activities . It has broad-spectrum anti-inflammatory activity .


Synthesis Analysis

The precursor for the biosynthesis of taraxasterol is squalene . In the first step of this formation, squalene is cyclized with molecular oxygen, FAD, and NADPH via the enzyme squalene epoxidase, a flavoprotein, to yield (2S)-2,3-oxidosqualene .


Molecular Structure Analysis

Taraxasterol acetate has a molecular formula of C32H52O2 and a molecular weight of 468.75 . It forms hexagonal plates .


Chemical Reactions Analysis

Taraxasterol impacts several aspects of inflammatory action. It reduces the levels of inflammatory cytokines, including TNF-α and IL-6, and reduces serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways .


Physical And Chemical Properties Analysis

Taraxasterol acetate is a white powder . It is freely soluble in chloroform, soluble in ethanol and methanol, but insoluble in water .

Scientific Research Applications

Anti-inflammatory Effects

  • In Vivo Anti-Inflammatory Effects : Taraxasterol demonstrates significant anti-inflammatory effects in various animal models. Studies on dimethylbenzene-induced mouse ear edema, carrageenan-induced rat paw edema, acetic acid-induced mouse vascular permeability, and cotton pellet-induced rat granuloma formation show taraxasterol's efficacy in reducing inflammation (Wang et al., 2016).
  • Effects on Inflammatory Responses : Taraxasterol also inhibits inflammatory responses in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential role in targeting NF-κB pathway, an essential mediator of inflammation (Zhang et al., 2012).

Liver Protection

  • Protective Effects Against Ethanol-Induced Liver Injury : Taraxasterol shows promise in protecting against ethanol-induced liver injury in mice, potentially through antioxidative stress and anti-inflammatory responses via CYP2E1/Nrf2/HO-1 and NF-κB signaling pathways (Xu et al., 2018).

Pharmacokinetics

  • Quantification in Rat Plasma : A study developed a method for quantifying taraxasterol in rat plasma, crucial for understanding its pharmacokinetics and guiding further research and potential therapeutic applications (Zhang et al., 2015).

Respiratory Health

  • Inhibition of Cigarette Smoke-Induced Lung Inflammation : Taraxasterol may offer protective effects against cigarette smoke-induced lung inflammation, by inhibiting reactive oxygen species-induced TLR4 trafficking to lipid rafts (Liu et al., 2016).

Rheumatoid Arthritis

  • Anti-Arthritic Effects : Studies have shown taraxasterol's potential in treating rheumatoid arthritis, evidenced by reduced inflammation and improved symptoms in experimental models (Jiang et al., 2016).

Urolithiasis (Kidney Stones)

  • Antiurolithiatic Effect : Taraxasterol has shown promise in preventing kidney stone formation in rat models, suggesting a potential therapeutic application in urolithiasis management (Ghale-Salimi et al., 2018).

Neuroprotective Effects

  • Suppression of Neuroinflammation : Taraxasterol may have neuroprotective effects by modulating inflammatory responses in microglia cells, which is crucial for neurodegenerative diseases management (Liu et al., 2018).

Anti-Tumor Activity

  • Inhibition of Liver Cancer Growth : Research has shown that taraxasterol can inhibit the growth of human liver cancer by upregulating Hint1 expression, offering a new avenue for cancer treatment (Bao et al., 2018).

Safety And Hazards

Taraxasterol acetate is for R&D use only and not for medicinal, household, or other use . More animal and clinical studies are required on the metabolism, bioavailability, and safety of taraxasterol to support its applications in pharmaceuticals and medicine .

properties

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUTIOWNUGQMZ-ZHLOSDGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taraxasterol acetate

CAS RN

6426-43-3
Record name Taraxasteryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6426-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taraxasteryl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARAXASTEROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F07Z33516
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
CT Tang, J Yang, ZD Liu, Y Chen, C Zeng - Cell Death Discovery, 2021 - nature.com
Colorectal cancer (CRC) is the third most common cancer worldwide. Several studies have suggested that taraxasterol acetate (TA) can inhibit the growth of tumor cells. However, to …
Number of citations: 13 www.nature.com
B Sing, SN Ram, VB Pandey, VK Joshi… - Phytotherapy …, 1991 - Wiley Online Library
… Taraxasterol acetate, a triterpenoid found in several plant species, demonstrated … alcoholic extract of Echinops echinutus, and taraxasterol acetate extracted from the former, suggested …
Number of citations: 38 onlinelibrary.wiley.com
HS Choi, JY Han, EJ Cheong, YE Choi - Frontiers in Plant Science, 2022 - frontiersin.org
… The ectopic expression of both the LsOSC1 and LsTAT1 genes in yeast and tobacco could produce taraxasterol acetate, ψ-taraxasterol acetate, β-amyrin acetate, and α-amyrin acetate. …
Number of citations: 8 www.frontiersin.org
S Öksüz - Planta medica, 1976 - thieme-connect.com
… 11-Taraxasterol acetate was isolated from the leaves of Z nu 1 a v is cosa L. It was identified by IR, NMR and Mass spectral methods as well as standard sample comparison …
Number of citations: 16 www.thieme-connect.com
M BEHARI, R GUPTA, T ITOH… - Journal of Japan Oil …, 1980 - jstage.jst.go.jp
… %), ƒÕ-taraxasterol acetate(19%), taraxasterol acetate(21%), and lupeol acetate(44%). Triterpene alcohol moiety of the long chain fatty acid esters was ƒÕ-taraxasterol only. The results …
Number of citations: 11 www.jstage.jst.go.jp
SRM Ibrahim, GA Mohamed, LA Shaala… - Phytochemistry …, 2012 - Elsevier
… calotroprocerol A (1), calotroproceryl acetate A (2), calotroprocerone A (3) and calotroproceryl acetate B (4) in addition to five known compounds including pseudo-taraxasterol acetate (…
Number of citations: 58 www.sciencedirect.com
RF Chandler, SN Hooper, DL Hooper, WD Jamieson… - Lipids, 1982 - Wiley Online Library
… been documented (46,53,54), this appears to be the first recording of the actual NMR of the amyrin acetates and taraxasterol acetate, and of the mass spectrum of taraxasterol acetate. …
Number of citations: 51 aocs.onlinelibrary.wiley.com
FAN da Silva, SM de Farias Freire… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… taraxasterol acetate (21.35%), pseudo-taraxasterol acetate (5.33%) in mixture with β-amyrin myristate (16.26%), taraxasterol myristate (27.18%), pseudo-taraxasterol myristate (13.59%) …
Number of citations: 10 www.ncbi.nlm.nih.gov
PA Oliveira, ICC Turatti, DCR Oliveira - Revista Brasileira de Ciências …, 2006 - SciELO Brasil
… -sitosterol, taraxasterol, pseudotaraxasterol and taraxasterol acetate were found in the extracts of … acetate, b-amyrin acetate and taraxasterol acetate (except for Monte Verde specimen). …
Number of citations: 10 www.scielo.br
RF Chandler, SN Hooper, DL Hooper… - Journal of …, 1982 - Elsevier
… with published data (13), while that of taraxasterol acetate was in keeping with predicted fragmentation patterns (20,21). The positive chemical ionization mass spectra for these …
Number of citations: 48 www.sciencedirect.com

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